molecular formula C30H29F4N3O3 B454433 1-benzyl-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2,3-dimethyl-1H-indole-5-carbohydrazide

1-benzyl-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2,3-dimethyl-1H-indole-5-carbohydrazide

Katalognummer: B454433
Molekulargewicht: 555.6g/mol
InChI-Schlüssel: BJRFILLFYAVAEP-PTEHHBOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-N’-[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]-2,3-dimethyl-1H-indole-5-carbohydrazide is a complex organic compound with a unique structure that includes multiple functional groups

Eigenschaften

Molekularformel

C30H29F4N3O3

Molekulargewicht

555.6g/mol

IUPAC-Name

1-benzyl-N-[(E)-[4-methoxy-3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methylideneamino]-2,3-dimethylindole-5-carboxamide

InChI

InChI=1S/C30H29F4N3O3/c1-19-20(2)37(16-21-7-5-4-6-8-21)26-11-10-23(14-25(19)26)28(38)36-35-15-22-9-12-27(39-3)24(13-22)17-40-18-30(33,34)29(31)32/h4-15,29H,16-18H2,1-3H3,(H,36,38)/b35-15+

InChI-Schlüssel

BJRFILLFYAVAEP-PTEHHBOZSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)COCC(C(F)F)(F)F)CC4=CC=CC=C4)C

Isomerische SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)COCC(C(F)F)(F)F)CC4=CC=CC=C4)C

Kanonische SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)COCC(C(F)F)(F)F)CC4=CC=CC=C4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N’-[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]-2,3-dimethyl-1H-indole-5-carbohydrazide typically involves multiple steps, including the formation of the indole core, the introduction of the benzyl group, and the attachment of the carbohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-N’-[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]-2,3-dimethyl-1H-indole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-benzyl-N’-[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]-2,3-dimethyl-1H-indole-5-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-benzyl-N’-[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]-2,3-dimethyl-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-benzyl-N’-[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]-2,3-dimethyl-1H-indole-5-carbohydrazide include other indole derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of 1-benzyl-N’-[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]-2,3-dimethyl-1H-indole-5-carbohydrazide lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.